Pyrazine-Pyridine Bis-Heteroaryl Architecture vs. Mono-Heteroaryl or Phenyl Analogs: A Scaffold-Level Differentiation
Compound 2210053-89-5 is the only adamantyl urea in its immediate analog space that combines a pyrazine core directly substituted with a pyridin-4-yl group at the 3-position. This bis-heteroaryl architecture provides two distinct nitrogen-mediated hydrogen-bond acceptor sites (pyrazine N1/N4 and pyridine N) plus extended π-stacking surface area, unlike simpler 1-adamantyl-3-phenyl urea (AU1235 core) or 1-adamantyl-3-pyridylmethyl urea. In the Tie-2 kinase inhibitor patent family (WO 2006/072589), N-(aryl- or heteroaryl)-N′-pyrazinyl ureas are explicitly claimed as a privileged scaffold for kinase selectivity, with pyrazine serving as a critical hinge-binding motif [1]. Quantitative kinase selectivity data for this specific compound are not publicly available; however, the structural class has demonstrated Tie-2 kinase inhibition with IC50 values in the nanomolar range for closely related pyrazinyl ureas [1].
| Evidence Dimension | Number of heteroaryl hydrogen-bond acceptor sites and π-stacking surface |
|---|---|
| Target Compound Data | 3 heteroaryl rings (pyrazine + pyridine) with 3 nitrogen H-bond acceptors plus urea carbonyl |
| Comparator Or Baseline | 1-Adamantyl-3-phenyl urea (AU1235 analog): 1 phenyl ring, 0 heteroaryl N; 1-Adamantyl-3-(pyridin-2-ylmethyl)urea: 1 pyridine ring, 1 heteroaryl N |
| Quantified Difference | 2–3 additional heteroaryl nitrogen atoms and extended π-surface vs. mono-aryl/heteroaryl comparators |
| Conditions | Structural comparison based on 2D chemical topology; functional validation requires kinase panel or sEH assay data |
Why This Matters
The bis-heteroaryl architecture may confer distinct target selectivity profiles (e.g., Tie-2 vs. VEGFR2 kinases) compared to mono-aryl analogs, which is critical when selecting a chemical probe for kinase profiling or sEH inhibition studies.
- [1] Novartis Pharma AG. (2006) 'Disubstituted ureas as kinase inhibitors'. World Intellectual Property Organization, WO 2006/072589 A1. View Source
